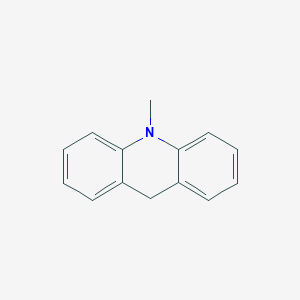

N-Methylacridan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Methylacridan, also known as this compound, is a useful research compound. Its molecular formula is C14H13N and its molecular weight is 195.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Activities

N-Methylacridan has attracted significant attention for its potential antimicrobial and anticancer properties. Research has demonstrated that derivatives of this compound can exhibit enhanced biological activity through various chemical modifications, such as oxidation and alkylation. The compound's interaction with biological targets, including enzymes and receptors, is crucial for drug design. For instance, molecular docking studies have indicated that modifications in the N-methyl group can influence binding affinity and selectivity towards these targets, highlighting its significance in pharmaceutical research.

Anticancer Research

This compound derivatives have shown promising results in anticancer studies. For example, studies have reported that certain derivatives can inhibit cancer cell proliferation through mechanisms involving the generation of reactive oxygen species (ROS) upon irradiation. This photocytotoxic effect has been observed in various cancer cell lines, indicating the potential of this compound as a lead compound in developing new anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Research indicates that some derivatives are effective against a range of microbial pathogens, making them candidates for further exploration in developing new antimicrobial therapies.

Structural Modifications and Activity Correlation

A recent study demonstrated that the degree of N-methylation in cyclic oligomers significantly impacts their biological activity. For instance, the enantiomer of verticilide, a cyclic oligomer containing N-methyl amides, exhibited potent antiarrhythmic effects by inhibiting intracellular calcium release channels. This study highlights the importance of structural modifications in enhancing pharmacological properties .

Photophysical Studies

Research utilizing laser flash photolysis has explored the photoionization properties of this compound in aqueous solutions. These studies provide insights into the photochemical behavior of the compound, which can be critical for understanding its applications in photodynamic therapy .

Data Summary Table

Análisis De Reacciones Químicas

Oxidation Reactions

N-Methylacridan undergoes oxidation to form N-methylacridinium ions (D⁺ ), a reaction relevant to coenzyme I analogs and chemiluminescent applications.

Kinetics of Oxidation

The reaction with 2,6-dichlorophenolindophenol (DCIP) proceeds via two simultaneous pathways involving the conjugate acid of this compound (DH⁺ ) [ ]:

-

Mechanism A : Oxidation by DCIP anion (DCIP⁻)

DH +DCIP →D +DCIPH⋅ -

Mechanism B : Oxidation by neutral DCIP molecule

DH +DCIP→D +DCIPH⋅

| Parameter | Value | Conditions |

|---|---|---|

| Rate constant (A) | 19×kB | pH 2.74–6.91, 20–22°C |

| Rate constant (B) | kB=0.033M−1s−1 | 8–22% ethanol, pH 4.0 |

| Activation energy | 67.4kJ mol | Temperature-dependent study |

The reaction proceeds via hydrogen atom transfer rather than electron transfer, as confirmed by spin-trapping experiments using 2-methyl-2-nitrosopropane (MNP) [ ].

Alkylation Reactions

This compound participates in regioselective N-alkylation reactions, critical for synthesizing acridinium derivatives.

Protected Sulfonate Triflate Alkylation

Reaction with protected sulfopropyltriflate yields N-alkylacridans, which are precursors to chemiluminescent acridinium esters [ ]:

N Methylacridan+R O SO C H OTf→N Alkylacridan

| Parameter | Value |

|---|---|

| Conversion | >80% |

| Catalyst | None (ambient conditions) |

| Key reagent | Triflate leaving group |

| Product stability | Stable under acidic conditions |

This method avoids side reactions common with acridine precursors and enables efficient synthesis of zwitterionic acridinium compounds.

Reduction and Reductive Alkylation

The acridan ring system undergoes selective reduction:

-

Catalytic hydrogenation reduces benzene rings while preserving the pyridine ring.

-

Zn/HCl reduces the pyridine ring to form 9,10-dihydroacridan derivatives [ ].

Reductive alkylation with carboxylic acids under UV light yields alkylated products (e.g., 9-n-butylacridan) [ ].

Electrophilic Substitution

The benzene rings in this compound undergo nitration and sulfonation at positions 2 and 7 due to electron-donating effects of the nitrogen atom [ ].

Nucleophilic Substitution

Protonation at the nitrogen atom generates acridinium salts, which react with nucleophiles (e.g., amines) at the 9-position:

N Methylacridan+H →Acridinium saltNu 9 Substituted product

Biological Interactions

This compound derivatives exhibit:

-

Anticancer activity : IC₅₀ values as low as 0.1 μM against leukemia cells via DNA intercalation [ ].

-

Antimicrobial effects : Disruption of microbial cell membranes [].

-

G-quadruplex stabilization : Enhanced by quaternary ammonium substituents (ΔTₘ = 15–20°C) [ ].

Photochemical Reactions

Under UV light, this compound undergoes:

-

Photoalkylation with alcohols (e.g., methanol) to form 10-methyl-9,10-dihydroacridin-9-yl-methanol [ ].

-

Radical formation : Trapped intermediates confirm stepwise oxidation pathways [ ].

Comparative Reactivity

| Reaction Type | Acridine | This compound |

|---|---|---|

| Oxidation | Forms acridone | Forms acridinium ions |

| Alkylation | Low conversion | High conversion (>80%) |

| Nucleophilic attack | Prefers position 9 | Enhanced regioselectivity |

Propiedades

IUPAC Name |

10-methyl-9H-acridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWAQPIHXBRGGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2CC3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.